3-(4-Methoxy-benzyl)-piperazin-2-one
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Overview
Description
®-3-(4-Methoxybenzyl)piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a methoxybenzyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(4-Methoxybenzyl)piperazin-2-one typically involves the reaction of 4-methoxybenzyl chloride with piperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-3-(4-Methoxybenzyl)piperazin-2-one may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
®-3-(4-Methoxybenzyl)piperazin-2-one can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
®-3-(4-Methoxybenzyl)piperazin-2-one has found applications in several areas of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-3-(4-Methoxybenzyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The methoxybenzyl group can interact with various enzymes and receptors, modulating their activity. The piperazine ring can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxybenzyl)piperazine: Similar structure but lacks the carbonyl group.
4-Methoxybenzylamine: Contains the methoxybenzyl group but lacks the piperazine ring.
N-Benzylpiperazine: Similar piperazine ring but different substituents.
Uniqueness
®-3-(4-Methoxybenzyl)piperazin-2-one is unique due to the presence of both the methoxybenzyl group and the piperazine ring, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H16N2O2 |
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Molecular Weight |
220.27 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)methyl]piperazin-2-one |
InChI |
InChI=1S/C12H16N2O2/c1-16-10-4-2-9(3-5-10)8-11-12(15)14-7-6-13-11/h2-5,11,13H,6-8H2,1H3,(H,14,15) |
InChI Key |
GTMUQFKKJHYIAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2C(=O)NCCN2 |
Origin of Product |
United States |
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